4-((4-Chlorobenzyl)oxy)piperidine hydrochloride
Overview
Description
4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H17Cl2NO. It is a piperidine derivative, which is a class of organic compounds commonly used in the synthesis of pharmaceuticals and other bioactive molecules. This compound is characterized by the presence of a chlorobenzyl group attached to a piperidine ring via an ether linkage, and it is typically found in its hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and piperidine.
Ether Formation: The 4-chlorobenzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide to form 4-[(4-Chlorobenzyl)oxy]piperidine.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: Products include the corresponding alcohol and piperidine.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)oxy]piperidine hydrochloride
- 4-[(4-Methylbenzyl)oxy]piperidine hydrochloride
- 4-[(4-Fluorobenzyl)oxy]piperidine hydrochloride
Uniqueness
4-((4-Chlorobenzyl)oxy)piperidine hydrochloride is unique due to the presence of the chlorobenzyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., bromine, methyl, fluorine), the chlorine atom may confer distinct electronic and steric properties, affecting the compound’s overall behavior in chemical and biological systems.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAHEIJKXBNEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.